N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-29(26,20-9-10-21-22(16-20)28-15-14-27-21)24(17-19-8-4-5-12-23-19)13-11-18-6-2-1-3-7-18/h1-10,12,16H,11,13-15,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUTUGEPAXUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxine core, sulfonamide linkage, and substituted phenyl and pyridine groups. The molecular formula is , with a molecular weight of approximately 358.46 g/mol.
Biological Activity Overview
The biological activity of this compound has been primarily investigated concerning its effects on various biological systems, notably its interaction with receptor proteins and potential therapeutic applications.
- Receptor Modulation : The compound has been shown to modulate receptor protein tyrosine kinases such as c-fms and c-kit. These receptors are involved in various cellular processes including proliferation and differentiation .
- Cardiovascular Effects : In studies involving isolated rat heart models, derivatives of sulfonamides have been indicated to affect perfusion pressure and coronary resistance, suggesting a potential role in cardiovascular regulation .
Case Studies
-
Cardiovascular Studies : A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure in a time-dependent manner compared to controls .
Compound Dose (nM) Effect on Perfusion Pressure Control - Baseline Compound 1 (Benzenesulfonamide) 0.001 Moderate decrease Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) 0.001 Significant decrease - Enzyme Inhibition Studies : The anti-diabetic potential was assessed through α-glucosidase enzyme inhibitory studies. The synthesized compounds exhibited varying degrees of inhibition, indicating their potential as therapeutic agents for diabetes management .
Pharmacological Applications
The compound's ability to interact with biological targets suggests several pharmacological applications:
- Antidiabetic Agents : Given its inhibitory effects on α-glucosidase, it may serve as a lead compound for developing new antidiabetic drugs.
- Cardiovascular Therapeutics : Its impact on perfusion pressure highlights its potential in treating cardiovascular diseases.
Scientific Research Applications
The compound N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a derivative of benzodioxane, a structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article will explore the applications of this compound in scientific research, focusing on its pharmacological properties, synthesis, and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxane, including the compound , exhibit notable anticancer properties. For instance, a study highlighted the anti-inflammatory activity of 2,3-dihydro-1,4-benzodioxin analogs bearing specific substituents. The structure-activity relationship (SAR) analysis suggested that certain modifications enhance their efficacy against cancer cells .
Case Study:
- A derivative with an acetic acid substituent at position 6 demonstrated significant anti-inflammatory effects, indicating that similar modifications in the compound's structure could enhance its anticancer activity.
Antidiabetic Potential
The compound has also been investigated for its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme linked to glucose metabolism. In one study, a related 2-phenyl compound showed over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg . This suggests that the compound may have applications in managing type 2 diabetes by improving glycemic control.
Neuroprotective Effects
Research has indicated that benzodioxane derivatives may possess neuroprotective properties. Some studies have suggested their potential in treating neurodegenerative diseases due to their ability to mitigate oxidative stress and inflammation in neuronal cells .
Synthesis and Characterization
The synthesis of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps:
- Starting Materials: The synthesis typically begins with readily available precursors such as gallic acid or other benzodioxane derivatives.
- Reactions: Key reactions include alkylation and sulfonation processes to introduce the phenethyl and pyridine moieties.
- Characterization: The final product is characterized using techniques such as FTIR, NMR spectroscopy, and mass spectrometry to confirm the structure and purity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs share the 2,3-dihydro-1,4-benzodioxine-sulfonamide scaffold but differ in substituents on the sulfonamide nitrogen or the benzodioxine ring. Key comparisons include:
Key Observations:
- The target compound’s pyridinylmethyl group introduces a basic nitrogen, which may facilitate hydrogen bonding or ionic interactions with enzyme active sites.
- Molecular Weight and Bioavailability : Compounds with higher molecular weights (e.g., 531.58 g/mol in ) may face challenges in bioavailability, whereas the target compound’s estimated ~420 g/mol aligns better with Lipinski’s rules for drug-likeness.
- Synthetic Feasibility : The biphenyl derivative in achieved a moderate yield (41%), suggesting that steric hindrance from bulky groups may complicate synthesis. The target compound’s synthesis could face similar challenges due to its phenylethyl and pyridinylmethyl substituents.
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : The biphenyl-sulfonamide in demonstrated dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), critical targets in inflammation. The target compound’s pyridine ring may enhance selectivity for similar pathways via π-π stacking or coordination with metal ions in enzymatic pockets.
- Solubility and Stability : The methoxyethyl derivative likely exhibits higher aqueous solubility than the target compound due to its polar ether group. However, the pyridine moiety in the target compound could improve solubility in acidic environments (e.g., gastric fluid) via protonation.
- Crystallography and Structural Validation : Many analogs, including the 4-fluorophenyl derivative , were characterized using X-ray diffraction (SHELX-refined), confirming planar benzodioxine systems and sulfonamide geometries critical for activity .
Challenges and Opportunities
- Limited Pharmacological Data: While structural analogs like provide activity insights, the target compound’s specific biological profile remains unverified. Further in vitro assays are needed to quantify potency against 5-LOX, mPGES-1, or other targets.
- SAR Development : Replacing the biphenyl group in with a pyridinylmethyl-phenylethyl combination may balance lipophilicity and polarity, optimizing pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
